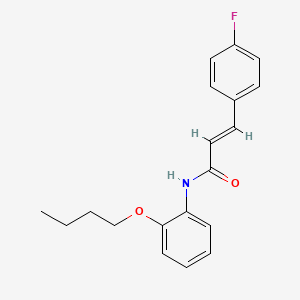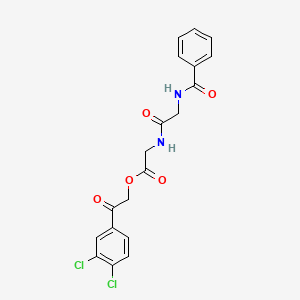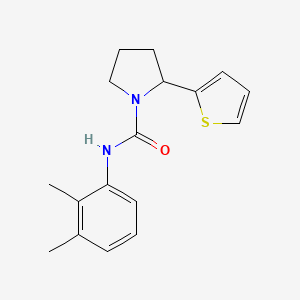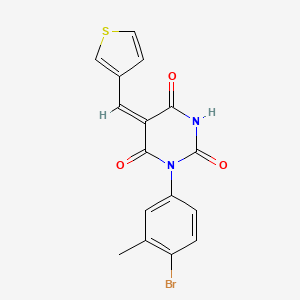![molecular formula C13H13NO2S2 B4794332 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4794332.png)
3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, also known as MTD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTD is a thiazolidinedione derivative that has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione is not fully understood, but it is known to act as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. By activating PPARγ, 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione can improve insulin sensitivity and reduce inflammation, making it a potential candidate for the treatment of diabetes and other inflammatory diseases.
Biochemical and Physiological Effects
3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the activation of AMP-activated protein kinase (AMPK), and the induction of apoptosis in cancer cells. 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has also been shown to improve glucose uptake and insulin sensitivity in adipocytes, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, making it suitable for various applications. However, 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have some toxicity in certain cell lines, which may limit its use in some applications.
Orientations Futures
There are several future directions for the study of 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione, including the development of new derivatives with improved properties and the investigation of its potential use in the treatment of various diseases. Additionally, the study of 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione's mechanism of action and its interaction with other molecules may provide new insights into its biological properties and potential therapeutic uses. Further research is also needed to determine the optimal dosage and administration of 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione for various applications.
Applications De Recherche Scientifique
3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been shown to have insecticidal properties, making it a potential candidate for pest control. In materials science, 3-ethyl-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
(5E)-3-ethyl-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-3-14-12(15)11(18-13(14)16)8-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARKDRIQZCWRTG-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)SC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)SC)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
![1-[4-(methylthio)benzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4794273.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4794288.png)

![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4794307.png)
![5-bromo-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4794308.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4794322.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4794323.png)
![N-[2-(dimethylamino)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4794328.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4794337.png)